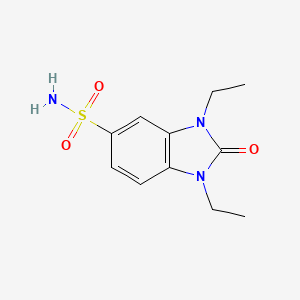

![molecular formula C22H25N5O B5520861 2-[(2-{1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5520861.png)

2-[(2-{1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex molecules incorporating imidazo[1,5-a]pyridine frameworks, such as the subject compound, involves several key steps, including the formation of stable N-heterocyclic carbenes and the subsequent generation of functionalized derivatives through catalytic and coupling reactions. For instance, imidazo[1,5-a]pyridines serve as versatile platforms for generating new types of stable N-heterocyclic carbenes, which can be further elaborated into complex structures through Rh(I) mono- and biscarbenes formation (Alcarazo et al., 2005). Additionally, the synthesis of imidazo[1,2-a]pyridine derivatives showcases the utility of multicomponent reactions, rearrangement reactions, and transition-metal-catalyzed C–H activation for constructing the imidazo[1,2-a]pyridine scaffold from various substrates (Pericherla et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds containing imidazo[1,5-a]pyridine and related heterocycles has been extensively studied. For example, the crystal structure analysis of similar compounds reveals the spatial arrangement of substituents around the imidazo[1,5-a]pyridine core and the conformational preferences of the incorporated heterocyclic rings (Pfaffenrot et al., 2012). These studies contribute to a deeper understanding of the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,5-a]pyridine derivatives includes their participation in various organic transformations, such as carbonylation reactions leading to the activation of Csp2-H and Csp3-H bonds and the formation of carbonyl derivatives, illustrating the functional group versatility of these compounds (Lei et al., 2016). These reactions highlight the potential for synthesizing a wide range of structurally diverse and functionally rich molecules.

Physical Properties Analysis

The physical properties of imidazo[1,5-a]pyridine derivatives, including their solubility, melting points, and crystalline forms, are crucial for their application in various domains. The synthesis and structural determination via single-crystal X-ray diffraction techniques provide valuable information on the compound's solid-state characteristics, facilitating the understanding of its physical behavior (Özdemir et al., 2016).

Chemical Properties Analysis

The chemical properties of the compound, including its reactivity towards different types of chemical reagents, stability under various conditions, and potential for undergoing a range of chemical transformations, are central to its utility in synthetic organic chemistry. Studies involving the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate illustrate the compound's versatility in organic synthesis, enabling the formation of fully substituted furans (Pan et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

2-[(2-{1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine is associated with the synthesis of various heterocyclic compounds like pyrrolizidines and indolizidines, relevant in medicinal chemistry. These compounds can be synthesized from cyclopropenones, and they possess potential as cell-proliferation inhibitors and cell-cell adhesion inhibitors (Kondakal et al., 2012). Additionally, this chemical is involved in the synthesis of imidazo[1,2-a]pyridine derivatives, which are crucial in the development of various pharmaceuticals and natural products (Lei et al., 2016).

Pharmacological Research

Imidazo[1,2-a]pyridines, a structural component of this chemical, play a significant role in pharmacological research. They are key in developing enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007). This chemical framework is utilized in creating novel therapeutic agents with applications in anticancer, antimicrobial, and antiviral treatments (Deep et al., 2016).

Applications in Analytical Chemistry

The imidazo[1,2-a]pyridine structure, a part of this compound, is used in developing fluorescence sensors. These sensors are significant for detecting small molecules and ions in various environments (Li et al., 2018).

Future Directions

properties

IUPAC Name |

(1-cyclopropylpyrrol-2-yl)-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c28-22(20-5-3-12-27(20)19-6-7-19)25-13-8-17(9-14-25)21-24-11-15-26(21)16-18-4-1-2-10-23-18/h1-5,10-12,15,17,19H,6-9,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUXIWOVWKLGIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C2C(=O)N3CCC(CC3)C4=NC=CN4CC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)

![1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5520792.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520807.png)

![N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5520810.png)

![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)

![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5520820.png)

![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)

![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)

![3-[5-(1-isopropyl-3-pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5520837.png)

![N-{[(3-chloro-2-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5520848.png)

![N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520853.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-3-piperidinecarboxamide](/img/structure/B5520856.png)

![3-(1H-pyrazol-1-ylmethyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B5520857.png)